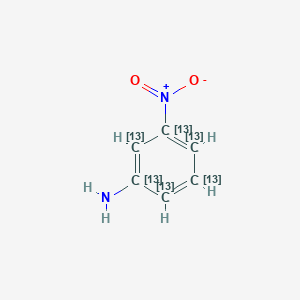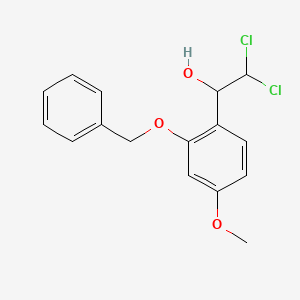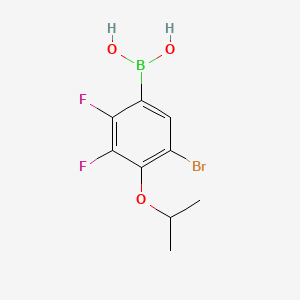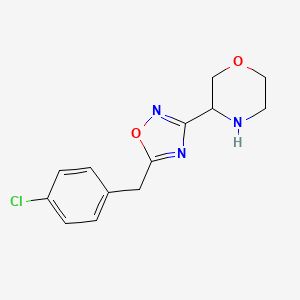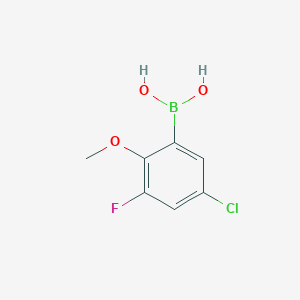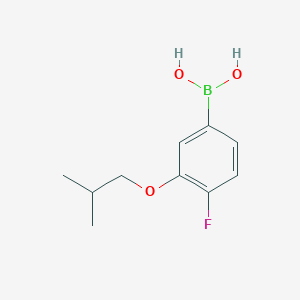
(4-Fluoro-3-isobutoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-isobutoxyphenyl)boronic acid is an organic compound with the molecular formula C10H15BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and an isobutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-isobutoxyphenyl)boronic acid typically involves the reaction of 4-bromo-3-fluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form the isobutoxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent like triisopropyl borate in the presence of a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-isobutoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro and isobutoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Fluoro-3-isobutoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-isobutoxyphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and biological processes. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the isobutoxy group.
3-Fluoro-4-propoxyphenylboronic acid: Similar structure with a propoxy group instead of an isobutoxy group.
4-Formylphenylboronic acid: Contains a formyl group instead of a fluoro and isobutoxy group.
Uniqueness: (4-Fluoro-3-isobutoxyphenyl)boronic acid is unique due to the presence of both fluoro and isobutoxy substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C10H14BFO3 |
|---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
[4-fluoro-3-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 |
InChI Key |
YRQWYJSEPTXTHX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


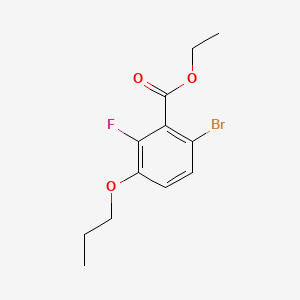
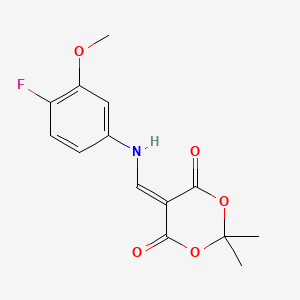
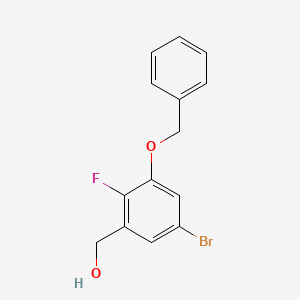
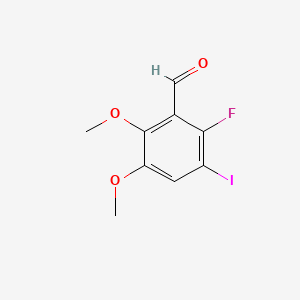
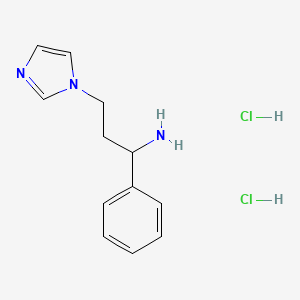
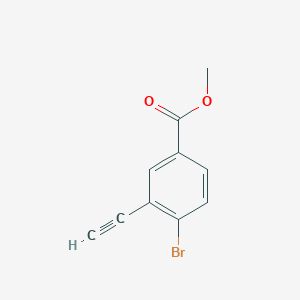
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
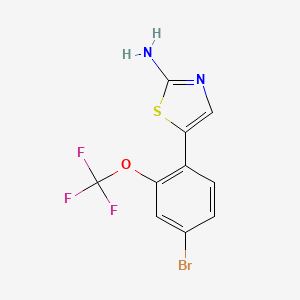
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
